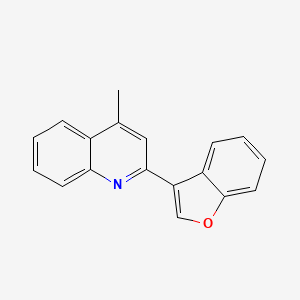
2-(1-Benzofuran-3-yl)-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzofuran-3-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzofuran and quinoline. Benzofuran is known for its presence in various natural products and its biological activities, while quinoline is a fundamental structure in many pharmaceuticals. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-3-yl)-4-methylquinoline typically involves the construction of the benzofuran and quinoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-benzofuran-3-yl acetonitrile with suitable quinoline derivatives in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzofuran-3-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides or benzofuran ketones, while substitution reactions can yield a wide variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzofuran-3-yl)-4-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 2-(1-Benzofuran-3-yl)-4-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Benzofuran-3-yl)quinoline: Lacks the methyl group on the quinoline ring.
4-Methylquinoline: Lacks the benzofuran moiety.
1-Benzofuran-3-yl derivatives: Various compounds with different substituents on the benzofuran ring.
Uniqueness
2-(1-Benzofuran-3-yl)-4-methylquinoline is unique due to the combination of the benzofuran and quinoline moieties, which can lead to distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
836684-99-2 |
|---|---|
Molekularformel |
C18H13NO |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-(1-benzofuran-3-yl)-4-methylquinoline |
InChI |
InChI=1S/C18H13NO/c1-12-10-17(19-16-8-4-2-6-13(12)16)15-11-20-18-9-5-3-7-14(15)18/h2-11H,1H3 |
InChI-Schlüssel |
YDSJQPYIAPJTHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=COC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
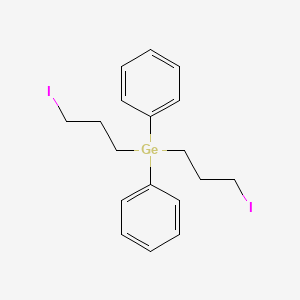
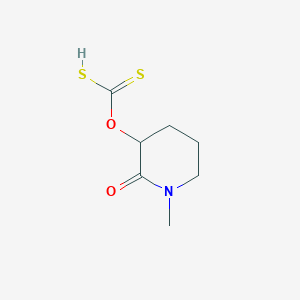
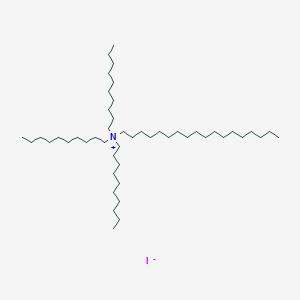
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
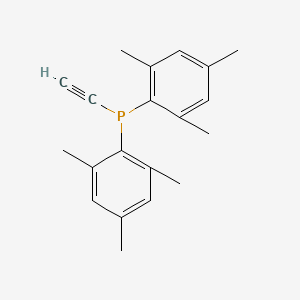
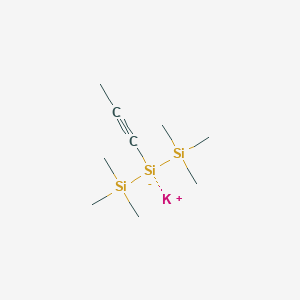

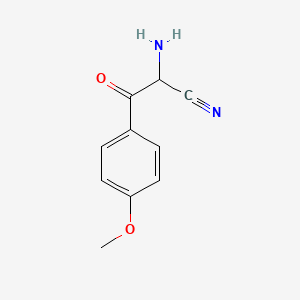
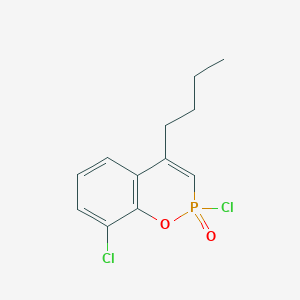
amino}methyl)phenol](/img/structure/B14205863.png)
